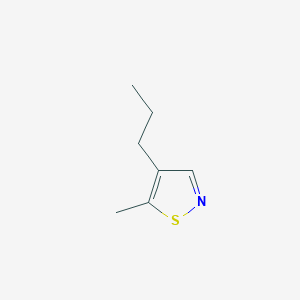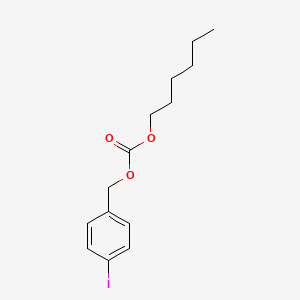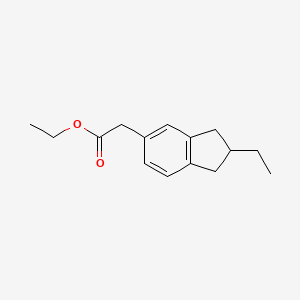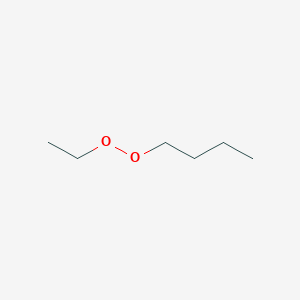
1-(Ethylperoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylperoxy)butane is an organic compound that belongs to the class of peroxides It is characterized by the presence of an ethylperoxy group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethylperoxy)butane can be synthesized through the reaction of butane with ethyl hydroperoxide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the peroxide bond. Common catalysts include transition metal complexes and acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent reaction conditions is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylperoxy)butane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the peroxide group into alcohols or other functional groups.
Substitution: The ethylperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Ethylperoxy)butane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Mécanisme D'action
The mechanism by which 1-(Ethylperoxy)butane exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative stress and subsequent cellular responses. The pathways involved include the activation of oxidative stress response genes and the modulation of redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Hydroperoxy)butane: Similar in structure but contains a hydroperoxy group instead of an ethylperoxy group.
1-(Methylperoxy)butane: Contains a methylperoxy group, leading to different reactivity and applications.
1-(Butylperoxy)butane: Features a butylperoxy group, which affects its chemical properties and uses.
Uniqueness: 1-(Ethylperoxy)butane is unique due to its specific reactivity profile and the balance between its oxidative and reductive properties. This makes it particularly useful in applications where controlled oxidation is required, such as in polymer production and oxidative stress studies.
Propriétés
Numéro CAS |
58380-62-4 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
1-ethylperoxybutane |
InChI |
InChI=1S/C6H14O2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |
Clé InChI |
OZCXMZAXJKGAIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


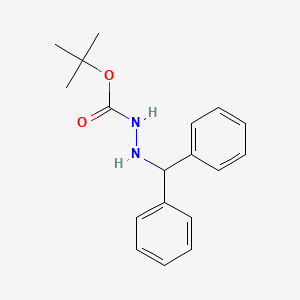
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
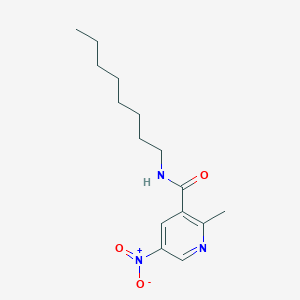
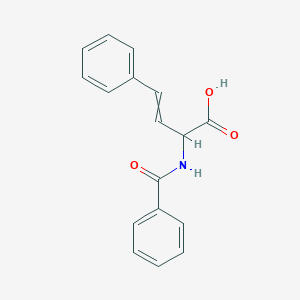
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
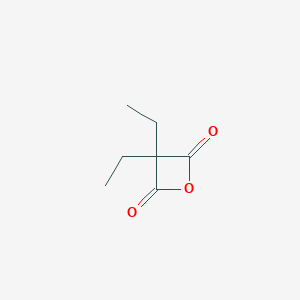

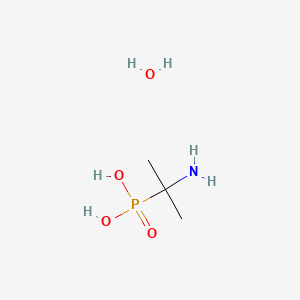
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)


